![molecular formula C18H22ClN3O3S B2487397 6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215837-04-9](/img/structure/B2487397.png)
6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of structurally related tetrahydrothieno[2,3-c]pyridine derivatives involves multi-step chemical reactions starting from basic organic compounds and incorporating various functional groups to achieve the desired complex structure. Techniques such as condensation reactions, cyclization, and substitution reactions are commonly employed to synthesize these compounds (Nallangi et al., 2014).
Molecular Structure Analysis
The molecular structure of similar tetrahydrothieno[2,3-c]pyridine derivatives is characterized by spectroscopic methods like FTIR, 1H, and 13C NMR, and X-ray crystallography. These compounds often exhibit intramolecular hydrogen bonding, which stabilizes their crystal structure and affects their physical and chemical properties (Çolak et al., 2021).
Chemical Reactions and Properties
Tetrahydrothieno[2,3-c]pyridine derivatives undergo various chemical reactions, including interaction with ligands, to form complexes that show significant biological activities. These reactions are crucial for modifying the molecular structure to enhance or reduce reactivity towards biological targets (Hossan et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies have shown that modifications in the molecular structure can lead to significant changes in these physical properties, which in turn affect their chemical reactivity and biological activity (Doshi et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the tetrahydrothieno[2,3-c]pyridine derivatives. These properties are crucial for understanding the potential applications of these compounds in various scientific and industrial fields (Mamedov et al., 2009).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized through various chemical reactions, showcasing their versatile chemistry and potential for generating novel compounds. Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems through the reaction of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates with different carbonyl compounds, leading to a variety of tetrahydropyridothienopyrimidine derivatives. Similarly, Ahmed (2002) described the preparation of azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, demonstrating the chemical flexibility and the formation of complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005; Ahmed, 2002).
Biological Activities and Applications
- The derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant biological activities, indicating their potential in medicinal chemistry. Nallangi et al. (2014) developed antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides, highlighting their in vitro efficacy against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents. This is further supported by Samala et al. (2014), who developed novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based Mycobacterium tuberculosis pantothenate synthetase inhibitors, indicating the therapeutic potential of these compounds in tuberculosis treatment. Additionally, Romagnoli et al. (2020) synthesized new antitubulin agents containing the tetrahydrothieno[2,3-c]pyridine scaffold, showing significant antiproliferative activity against cancer cell lines and interaction with tubulin, suggesting their potential as anticancer agents (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014; Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014; Romagnoli, Prencipe, Oliva, Cacciari, Balzarini, Liekens, Hamel, Brancale, Ferla, Manfredini, Zurlo, Finotti, & Gambari, 2020).
Antimicrobial and Antibacterial Properties
- The compounds based on tetrahydrothieno[2,3-c]pyridine structures have shown promising antimicrobial and antibacterial properties. Doshi et al. (2015) synthesized 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and demonstrated their antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the potential of these compounds in developing new antibacterial agents (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Mechanism of Action
The mechanism of action of pyridine derivatives often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-3-21-9-8-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-4-6-12(24-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMILIIVRZWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.